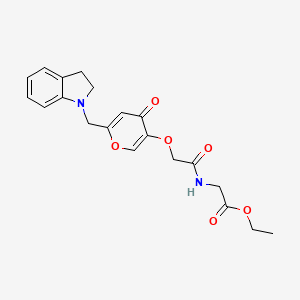

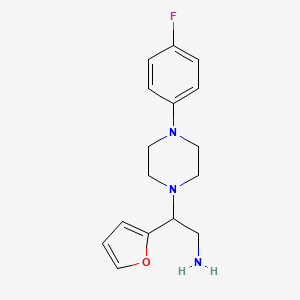

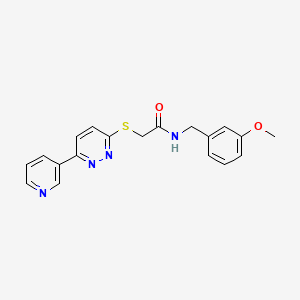

![molecular formula C23H19FN4OS B2888307 N-苄基-2-[4-(4-氟苯胺)喹唑啉-2-基]硫代乙酰胺 CAS No. 422533-75-3](/img/structure/B2888307.png)

N-苄基-2-[4-(4-氟苯胺)喹唑啉-2-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been studied for their anti-angiogenesis activities . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction between N-benzyl cyanamides and 2-amino aryl ketones . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed by their physicochemical properties and spectroanalytical data .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are confirmed by their physicochemical properties and spectroanalytical data .科学研究应用

合成和结构分析

研究探索了合成喹唑啉酮衍生物的有效策略,强调了简单程序、高转化率和短反应时间的显着特征。值得注意的是,Geesi (2020 年) 的一项研究调查了一种新的 2-苄基硫代-3-(4-氟苯基)-6-甲基-3H-喹唑啉-4-酮,展示了其通过 S-芳基化方法合成的过程,并提供了包括晶体结构和 Hirshfeld 表面分析在内的全面结构分析 (Geesi,2020 年)。

抗微生物和抗病毒特性

多项研究强调了喹唑啉酮衍生物的抗微生物和抗病毒潜力。一个值得注意的例子是通过微波辅助技术合成的 3-磺酰胺基-喹唑啉-4(3H)-酮衍生物,这些衍生物被评估了对各种呼吸道和生物防御病毒的抗病毒活性,显示出显着的抑制作用 (Selvam 等人,2007 年)。

抗癌活性

喹唑啉酮衍生物也因其潜在的抗癌活性而受到研究。Al-Suwaidan 等人(2016 年)合成了一系列 3-苄基取代的 4(3H)-喹唑啉酮,评估了它们的体外抗肿瘤活性,并鉴定了具有显着广谱抗肿瘤活性的化合物,展示了它们作为癌症治疗中治疗剂的潜力 (Al-Suwaidan 等人,2016 年)。

抗结核剂

2,4-二氨基喹唑啉类已被确认为结核分枝杆菌生长的有效抑制剂,对影响效力的结构特征进行系统检查并揭示了关键的活性决定因素。该类化合物对复制和非复制的结核分枝杆菌均表现出杀菌活性,表明其作为结核病药物发现的先导候选物的潜力 (Odingo 等人,2014 年)。

作用机制

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been shown to exhibit their effects through various mechanisms, such as free radical reactions

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . More research is needed to determine the exact biochemical pathways affected by this compound.

未来方向

生化分析

Biochemical Properties

N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can modulate various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, including those mediated by receptor tyrosine kinases. By inhibiting these pathways, N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound may reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide exerts its effects through specific binding interactions with target biomolecules. The quinazoline core of the compound is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, disrupting signaling cascades that are crucial for cell survival and proliferation. Additionally, the fluorophenyl group enhances the binding affinity and specificity of the compound for its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is influenced by targeting signals and post-translational modifications. This compound has been found to localize predominantly in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting sequences or modifications that facilitate its transport to these compartments .

属性

IUPAC Name |

N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4OS/c24-17-10-12-18(13-11-17)26-22-19-8-4-5-9-20(19)27-23(28-22)30-15-21(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCXXJRCUQKZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

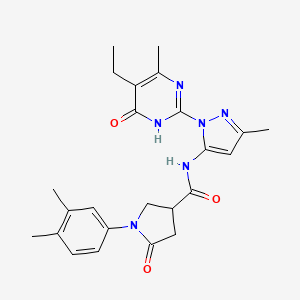

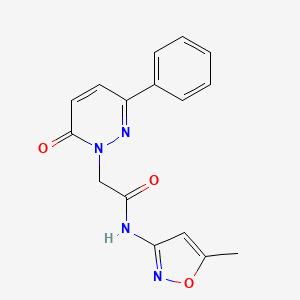

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

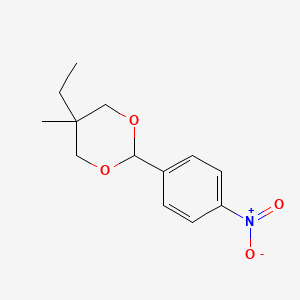

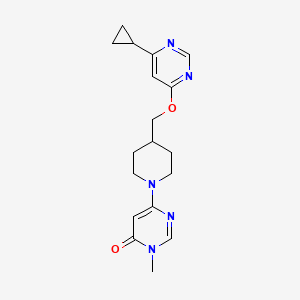

![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)

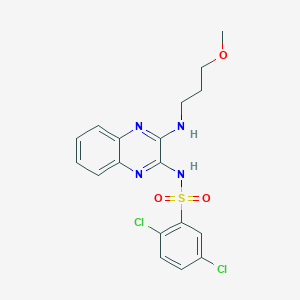

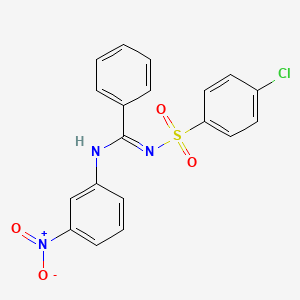

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2888230.png)

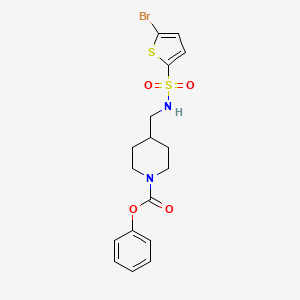

![3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2888236.png)